3-Cyclopropoxy-5-formylbenzoic acid

Description

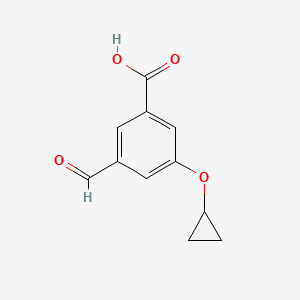

3-Cyclopropoxy-5-formylbenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 3-position and a formyl group at the 5-position. Its molecular structure (C₁₁H₁₀O₄) combines aromatic and aliphatic features, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The cyclopropoxy group enhances steric and electronic effects, while the formyl group provides a reactive site for further functionalization.

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-formylbenzoic acid |

InChI |

InChI=1S/C11H10O4/c12-6-7-3-8(11(13)14)5-10(4-7)15-9-1-2-9/h3-6,9H,1-2H2,(H,13,14) |

InChI Key |

PNCVWGSNQXLWFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)C(=O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-formylbenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropoxybenzoic acid with formylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and HPLC to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 3-Cyclopropoxy-5-carboxybenzoic acid.

Reduction: 3-Cyclopropoxy-5-hydroxymethylbenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-5-formylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclopropoxy group may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The provided evidence focuses on 5-Formylfuran-3-carboxylic acid (CAS: 603999-19-5), a structurally distinct compound with a furan ring instead of a benzene ring. Below is a comparative analysis based on available

Research Findings

In contrast, the benzene ring in this compound offers aromatic stability but may reduce electron-withdrawing effects compared to furan. The cyclopropoxy group in the target compound adds steric hindrance, which could slow reactions at the benzoic acid moiety compared to less bulky analogues.

Safety and Handling: 5-Formylfuran-3-carboxylic acid mandates strict safety protocols (e.g., immediate medical consultation for inhalation or contact) . No analogous data exists for this compound, but its larger molecular size and hydrophobic cyclopropoxy group may influence absorption and toxicity profiles.

Synthetic Utility :

- Both compounds serve as intermediates: the formyl group in this compound could enable Schiff base formation, while the furan derivative’s oxygen heteroatom may facilitate coordination chemistry.

Limitations and Recommendations

Data Gaps :

- The evidence lacks critical data on this compound’s solubility, stability, and spectroscopic properties. Comparative studies with other benzoic acid derivatives (e.g., 3-methoxy-5-nitrobenzoic acid) are needed.

- Safety and toxicity profiles for the target compound remain unaddressed in the provided materials.

Research Directions :

- Experimental studies should explore the impact of the cyclopropoxy group on acid dissociation constants (pKa) and bioavailability.

- Computational modeling (e.g., DFT) could compare electronic effects between benzene and furan-based analogues.

Notes

- Evidence Limitations: The sole reference () discusses a different compound, limiting direct comparisons. No peer-reviewed studies or patents on this compound were provided.

- Methodological Caution: Extrapolations from 5-Formylfuran-3-carboxylic acid are speculative; structural differences (furan vs. benzene, cyclopropoxy vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.